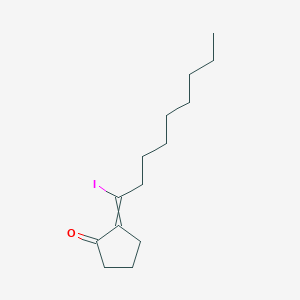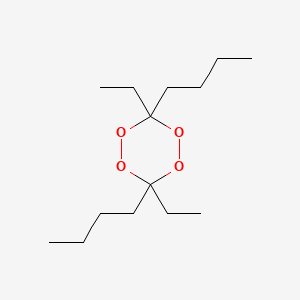
D-Alanyl-O-benzyl-N-methyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanyl-O-benzyl-N-methyl-L-serine: is a synthetic amino acid derivative It is characterized by the presence of an alanyl group, a benzyl-protected hydroxyl group, and a methylated serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, followed by coupling reactions. One common method includes:
Protection of the hydroxyl group: on serine using a benzyl group.
Methylation of the amino group: on serine to form N-methyl-L-serine.
Coupling of D-alanine: to the protected and methylated serine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acids and protecting groups under controlled conditions. This ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyl protecting group, revealing the free hydroxyl group.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl group.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Free hydroxyl group on serine.
Substitution: Various substituted serine derivatives.
Applications De Recherche Scientifique
Chemistry: D-Alanyl-O-benzyl-N-methyl-L-serine is used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound can be used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for designing enzyme inhibitors and receptor agonists/antagonists.
Medicine: this compound has potential applications in drug development. It can be incorporated into peptide-based drugs to improve their pharmacokinetic properties, such as stability and bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of novel biomaterials.
Mécanisme D'action
The mechanism of action of D-Alanyl-O-benzyl-N-methyl-L-serine depends on its incorporation into peptides and proteins. It can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
D-Alanyl-L-serine: Lacks the benzyl and methyl groups, making it less hydrophobic and less sterically hindered.
N-Methyl-L-serine: Lacks the alanyl and benzyl groups, affecting its incorporation into peptides.
O-Benzyl-L-serine: Lacks the alanyl and methyl groups, altering its chemical reactivity and biological activity.
Uniqueness: D-Alanyl-O-benzyl-N-methyl-L-serine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The benzyl group provides protection and hydrophobicity, the methyl group enhances steric hindrance, and the alanyl group allows for peptide coupling. This combination makes it a valuable tool in peptide synthesis and drug development.
Propriétés
Numéro CAS |
921934-13-6 |
|---|---|
Formule moléculaire |
C14H20N2O4 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12+/m1/s1 |
Clé InChI |
FZFGMPLIFZFUTQ-PWSUYJOCSA-N |
SMILES isomérique |
C[C@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)

![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)

